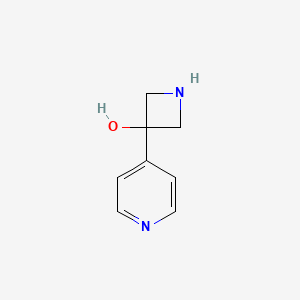

3-(Pyridin-4-yl)azetidin-3-ol

説明

Structure

3D Structure

特性

分子式 |

C8H10N2O |

|---|---|

分子量 |

150.18 g/mol |

IUPAC名 |

3-pyridin-4-ylazetidin-3-ol |

InChI |

InChI=1S/C8H10N2O/c11-8(5-10-6-8)7-1-3-9-4-2-7/h1-4,10-11H,5-6H2 |

InChIキー |

WFAWHGANCJUXKB-UHFFFAOYSA-N |

正規SMILES |

C1C(CN1)(C2=CC=NC=C2)O |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 3 Pyridin 4 Yl Azetidin 3 Ol

Convergent and Divergent Synthetic Routes to the Azetidin-3-ol (B1332694) Core

The construction of the azetidin-3-ol core is a critical step that can be approached through various synthetic strategies. These routes often involve either building the four-membered ring from an acyclic precursor (convergent) or modifying an existing ring system (divergent).

Strategies for Azetidine (B1206935) Ring Formation

The formation of the azetidine ring is challenging due to inherent ring strain. rsc.org Several key strategies have been developed to overcome this thermodynamic barrier.

Intramolecular cyclization is a foundational and widely used method for forming the azetidine ring. This approach typically involves a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule to close the four-membered ring.

A common strategy is the intramolecular SN2 reaction of γ-amino compounds bearing a leaving group, such as a halide or mesylate, at the γ-position. frontiersin.orgnih.gov The nitrogen atom displaces the leaving group to form the C-N bond that completes the ring. Another significant method is the intramolecular aminolysis of epoxides. For instance, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. nih.gov This reaction proceeds via a C3-selective attack of the amine on the epoxide, effectively forming the azetidine ring and installing a hydroxyl group simultaneously. Similarly, N-alkyl-2,3-epoxypropylamines, formed from primary amines and epichlorohydrin, can be rearranged to N-alkylazetidin-3-ols. researchgate.net

Table 1: Examples of Azetidine Ring Formation via Cyclization Reactions

| Starting Material | Reagent/Catalyst | Product | Yield | Reference(s) |

| cis-3,4-Epoxy amine | La(OTf)3 | 3-Hydroxyazetidine derivative | High | nih.gov |

| N-alkyl-2,3-epoxypropylamine | Triethylamine | N-alkylazetidin-3-ol | N/A | researchgate.net |

| γ-Haloamine | Base | Azetidine derivative | Varies | frontiersin.org |

Cycloaddition reactions offer a powerful and efficient means of constructing the azetidine skeleton in a single step. rsc.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. researchgate.net This reaction typically requires photochemical activation, often using visible light and a photocatalyst, to promote the cycloaddition. rsc.org For example, an iridium photocatalyst can be used to mediate the [2+2] cycloaddition between oximes and olefins. researchgate.net

[3+1] Cycloaddition reactions have also been developed. A relay catalysis strategy using a Lewis acid and a (hypo)iodite catalyst enables a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines to furnish azetidines.

Table 2: Examples of Azetidine Ring Formation via Cycloaddition

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference(s) |

| Aza-Paterno-Büchi [2+2] | Oxime + Olefin | Ir(III) photocatalyst, visible light | Functionalized azetidine | researchgate.net |

| [3+1] Annulation | Cyclopropane 1,1-diester + Aromatic amine | Lewis acid / (hypo)iodite | Azetidine derivative | N/A |

Ring contraction provides an alternative pathway to azetidines from more readily available five-membered heterocycles. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In the presence of a base like potassium carbonate, various nucleophiles such as alcohols can be incorporated, leading to the formation of α-carbonylated N-sulfonylazetidines. This method leverages the cleavage of the N–C(O) bond in the pyrrolidinone ring, followed by an intramolecular SN2 cyclization that expels the bromide ion to form the smaller azetidine ring.

Introduction of the Hydroxyl Group at C3 of the Azetidine Ring

Introducing the hydroxyl group at the C3 position is essential for forming the azetidin-3-ol core. This can be achieved either during the ring formation process or by functionalizing a pre-formed azetidine ring.

As mentioned previously, the intramolecular aminolysis of 2,3-epoxypropylamines or 3,4-epoxy amines directly yields azetidin-3-ols. nih.govresearchgate.net This is a highly atom-economical approach as it establishes the ring and the required functional group in a single transformation.

A more common and versatile strategy involves a two-step sequence: the synthesis of an azetidin-3-one (B1332698) followed by its reduction. N-protected azetidin-3-ones, such as N-Boc-3-azetidinone, are key intermediates that can be synthesized by oxidizing the corresponding N-Boc-3-hydroxyazetidine. chemicalbook.com These azetidin-3-ones can then be reduced to azetidin-3-ols. For example, treatment of a fused azetidin-3-one with L-selectride can achieve a highly diastereoselective reduction to the corresponding secondary alcohol. nih.gov

Regioselective and Stereoselective Approaches to 3-(Pyridin-4-yl)azetidin-3-ol

The synthesis of the specific target, this compound, requires a method that regioselectively installs both the pyridin-4-yl and the hydroxyl moieties at the C3 position. The most direct and powerful strategy to achieve this is the nucleophilic addition of a 4-pyridyl organometallic reagent to a protected azetidin-3-one.

This approach begins with a commercially available or readily synthesized N-protected azetidin-3-one, such as N-Cbz-azetidin-3-one or N-Boc-azetidin-3-one. acs.org The ketone carbonyl at C3 is an electrophilic site perfectly positioned for the addition of a nucleophile. A 4-pyridyl Grignard reagent (4-pyridylmagnesium bromide) or an organolithium reagent (4-pyridyllithium) can be used as the nucleophile. acs.orggoogle.com The addition of this reagent to the azetidin-3-one breaks the C=O pi bond and forms a new carbon-carbon bond between C3 of the azetidine and C4 of the pyridine (B92270) ring. A subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol.

This method is highly regioselective, as the reaction chemistry is centered exclusively at the C3 carbonyl group. The synthesis of various 3-aryl-azetidin-3-ols via the addition of Grignard reagents to N-Cbz-azetidin-3-one has been successfully demonstrated, establishing a strong precedent for this transformation. acs.org While this approach is not inherently stereoselective when starting from an achiral azetidinone, the use of chiral auxiliaries or catalysts could potentially be employed to achieve stereocontrol if desired.

Table 3: Key Synthetic Transformation for this compound

| Precursor | Reagent | Intermediate | Product | Key Features | Reference(s) |

| N-protected azetidin-3-one | 4-Pyridylmagnesium bromide or 4-Pyridyllithium | Magnesium or Lithium alkoxide | N-protected this compound | High regioselectivity; Direct installation of both C3 substituents | acs.orggoogle.com |

Control of Substituent Introduction on the Azetidine Ring

The introduction of substituents onto the azetidine ring is a fundamental challenge in the synthesis of compounds like this compound. The reactivity of the azetidine core is heavily influenced by its significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes the ring more stable than aziridines but more reactive than pyrrolidines, offering unique opportunities for functionalization. rsc.org

Control over substitution is often achieved through multi-step sequences starting from acyclic precursors or by modifying a pre-formed azetidine ring. One common strategy involves the cyclization of appropriately substituted propane (B168953) derivatives. For instance, the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols provides a direct route to 1,3-disubstituted azetidines. organic-chemistry.org

Another powerful approach involves the functionalization of azetidin-3-ones. These intermediates serve as versatile platforms for introducing substituents at the C3 position. For example, the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides can generate chiral azetidin-3-ones, which can then be subjected to nucleophilic addition to install the desired pyridin-4-yl group and generate the tertiary alcohol. nih.gov This method allows for the construction of densely functionalized azetidines. nih.govnih.gov

Furthermore, strain-release reactions of azabicyclo[1.1.0]butanes (ABBs) offer a modular entry to substituted azetidines. These reactions leverage the high ring strain of ABBs to react with radicals or other reagents, installing substituents at various positions on the resulting azetidine ring with high functional group tolerance. acs.org

Diastereoselective and Enantioselective Synthesis (e.g., Chiral Auxiliaries, Asymmetric Catalysis)

Achieving specific stereochemistry at the C3 position is critical for the biological activity of many azetidine-containing compounds. Both diastereoselective and enantioselective methods are employed to control the three-dimensional structure of this compound.

Chiral Auxiliaries: Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org These auxiliaries, often derived from inexpensive natural sources like amino acids or terpenes, can provide a strong bias for creating one stereoisomer over another. nih.govresearchgate.net For example, Evans' oxazolidinones and camphorsultam are widely used to control stereochemistry in alkylation and aldol (B89426) reactions, which can be adapted to azetidine synthesis. wikipedia.orgresearchgate.net In the context of azetidine synthesis, a chiral auxiliary can be attached to the nitrogen atom to direct the addition of the pyridin-4-yl group to a prochiral azetidin-3-one intermediate. rsc.orgacs.org The Ellman tert-butanesulfinamide auxiliary has proven effective for the synthesis of enantioenriched C2-substituted azetidines and can be adapted for C3-functionalization. acs.org

Asymmetric Catalysis: Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. This approach is highly efficient and atom-economical. birmingham.ac.uk Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool. For example, asymmetric thiourea (B124793) and squaramide catalysis can produce α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov Metal-based catalysts are also prevalent. Copper-catalyzed asymmetric boryl allylation of azetines has been shown to install two new stereogenic centers with high enantioselectivity. acs.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, which are key precursors to 3-substituted azetidin-3-ols. nih.gov This method effectively bypasses the need for potentially hazardous diazo intermediates. nih.gov

| Method | Catalyst/Auxiliary | Key Feature | Enantiomeric/Diastereomeric Ratio | Reference |

| Chiral Auxiliary | (S)-1-Phenylethylamine | Acts as nitrogen source and chiral director | Enantiomeric pairs | rsc.org |

| Chiral Auxiliary | tert-Butanesulfinamide | Provides strong chiral induction | 85:15 d.r. (gram-scale) | acs.org |

| Asymmetric Catalysis | Gold-based catalyst | Oxidative cyclization to chiral azetidin-3-ones | >98% e.e. typical | nih.gov |

| Asymmetric Catalysis | Copper/bisphosphine complex | Difunctionalization of azetines | High enantioselectivity | acs.org |

| Asymmetric Catalysis | Chiral Phase-Transfer Catalyst | Intramolecular C-C bond formation | up to 2:98 e.r. | nih.gov |

This table presents examples of stereoselective methods applicable to azetidine synthesis.

Strategies for Incorporating the Pyridin-4-yl Moiety

Attaching the pyridin-4-yl group to the azetidine core is a critical step in the synthesis of the target molecule. This is typically achieved through carbon-carbon bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds between sp²-hybridized carbon atoms, such as those in the pyridine ring, and other carbon centers.

The Suzuki-Miyaura coupling is particularly prominent. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. rsc.orgnih.gov To synthesize this compound, two primary Suzuki strategies can be envisioned:

Coupling of a 3-halo- or 3-triflyloxy-azetidine precursor with 4-pyridinylboronic acid.

Coupling of a 3-azetidinylboronic acid derivative with a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine).

The Suzuki coupling is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. mdpi.com However, challenges can arise, such as the generation of impurities from phosphorus ligands used with the palladium catalyst. nih.govresearchgate.net Careful selection of the catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. mdpi.comcore.ac.uk

| Coupling Reaction | Reactant 1 (Azetidine) | Reactant 2 (Pyridine) | Catalyst System (Example) | Reference |

| Suzuki-Miyaura | 3-Iodoazetidine derivative | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ / Base | mdpi.com |

| Suzuki-Miyaura | Azetidin-3-ylboronic ester | 4-Bromopyridine | PdCl₂(dppf) / Base | rsc.org |

This table illustrates potential Suzuki-Miyaura cross-coupling strategies.

Nucleophilic Aromatic Substitution Approaches on Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) provides an alternative route for attaching the azetidine moiety to the pyridine ring. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 (para) positions. stackexchange.comyoutube.com

This strategy involves reacting an azetidine-based nucleophile with a pyridine ring that has a good leaving group (such as a halide) at the 4-position. For example, a pre-formed azetidin-3-ol, or a protected version thereof, could be N-deprotonated to form a nucleophile that attacks 4-chloropyridine (B1293800) or 4-fluoropyridine. The reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex), and the stability of this intermediate dictates the reaction's feasibility. stackexchange.com The presence of the nitrogen atom in the pyridine ring helps to stabilize the negative charge in the intermediate, facilitating the substitution. stackexchange.com SNAr reactions can be advantageous as they often avoid the use of expensive transition metal catalysts. nih.gov

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly important in pharmaceutical synthesis to enhance safety and minimize environmental impact. unife.it

Key aspects of green chemistry applicable to the synthesis of this compound include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and replacing them with greener alternatives.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Solvent Minimization and Replacement Strategies

A significant portion of the waste generated in chemical synthesis comes from solvents. Therefore, a primary goal of green chemistry is to reduce solvent use or replace hazardous solvents with more environmentally benign alternatives. rsc.org Traditional solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and toluene (B28343) are effective but pose environmental and health risks.

Green solvent replacement strategies focus on using solvents that are less toxic, derived from renewable resources, and readily biodegradable.

Examples of Green Solvents in Organic Synthesis:

| Green Solvent | Rationale for Use | Potential Application | Reference |

| Water | Non-toxic, non-flammable, inexpensive. | Can promote certain reactions like SNAr under acidic conditions. | semanticscholar.org |

| Ethanol | Renewable, low toxicity. | General solvent for reactions and purification. | mdpi.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from biomass, higher boiling point than THF, forms less peroxides. | Replacement for THF or DCM in cross-coupling or cyclization steps. | unife.it |

| Ethyl Acetate (B1210297) | Low toxicity, biodegradable. | Used in extractions and chromatography; can be a reaction solvent. | unife.it |

| Solvent-Free Conditions | Eliminates solvent waste entirely. | Microwave-assisted or mechanochemical reactions. | mdpi.com |

Catalyst Development for Environmentally Benign Synthesis

The pursuit of green chemistry principles has driven the development of novel catalytic systems that minimize waste, avoid hazardous reagents, and operate under milder conditions. For the synthesis of 3-hydroxyazetidines, a class to which this compound belongs, significant advances have been made in moving away from stoichiometric reagents toward more sustainable catalytic processes.

One notable development is the use of Lewis acids like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This method provides a direct route to the 3-hydroxyazetidine core. The reaction proceeds with high regioselectivity and tolerates a wide range of functional groups. The catalytic nature of the process (typically using 5 mol% of the catalyst) and its ability to proceed under reflux conditions in solvents like dichloroethane represent a move towards more atom-economical and efficient synthesis.

Another emerging area is photoredox catalysis, which utilizes visible light to drive chemical transformations under mild conditions. For instance, photo-induced copper catalysis has been employed for the [3+1] radical cascade cyclization of aliphatic amines with alkynes to construct the azetidine ring. nih.gov This approach is characterized by its operational simplicity, the use of an inexpensive and abundant metal catalyst (copper), and its broad substrate scope, which includes heteroaromatic alkynes like 2-ethynylpyridine. nih.gov The ability to use light as a traceless reagent aligns well with the principles of environmentally benign synthesis.

The table below summarizes key features of these modern catalytic approaches applicable to the synthesis of the 3-hydroxyazetidine scaffold.

| Catalyst System | Reaction Type | Key Green Chemistry Features | Representative Substrates | Ref. |

| La(OTf)₃ | Intramolecular aminolysis of epoxy amines | Catalytic (5 mol%), High regioselectivity, Functional group tolerance | cis-3,4-epoxy amines | |

| [(DPEphos)(bcp)Cu]PF₆ / Visible Light | [3+1] Radical Cascade Cyclization | Uses visible light, Abundant metal catalyst (Cu), Mild room temperature conditions | Aliphatic amines, Aryl- and heteroaryl-alkynes | nih.gov |

Flow Chemistry and Scalable Synthesis of this compound

Flow chemistry, particularly utilizing microreactor technology, has emerged as a powerful tool for the synthesis of complex molecules, offering enhanced safety, reproducibility, and scalability compared to traditional batch processes. The synthesis of functionalized azetidines, including precursors to this compound, has been successfully demonstrated using continuous flow methodologies. uniba.it

A key advantage of flow synthesis is the ability to handle highly reactive intermediates, such as organolithium species, with precise control over reaction time and temperature. uniba.it A continuous flow process for generating C3-lithiated azetidines from N-Boc-3-iodoazetidine has been developed, which can then be trapped with various electrophiles. uniba.it This methodology is highly relevant for the synthesis of 3-substituted azetidines. The use of cyclopentyl methyl ether (CPME), an environmentally responsible solvent, further enhances the sustainability of the process. uniba.ituniba.it

Microreactor Technology Applications for Enhanced Reaction Control

Microreactors offer superior heat and mass transfer compared to batch reactors, enabling precise control over reaction parameters and allowing for reactions to be run under conditions that would be unsafe or inefficient on a larger scale.

In the continuous flow synthesis of 3-substituted azetidines, a typical setup involves syringe pumps delivering solutions of the starting material (e.g., 1-Boc-3-iodoazetidine) and a lithiating agent into a T-shaped micromixer. uniba.it The mixture then flows through a microtube reactor of a specific volume, which is maintained at a precise, often very low, temperature (e.g., -50 °C). uniba.it The residence time in this reactor, which dictates the reaction time, can be controlled with high precision by adjusting the flow rate and reactor volume. For the formation of the C3-lithiated intermediate, residence times can be as short as 82 milliseconds. uniba.it The reactive intermediate is then immediately mixed with a solution of an electrophile in a second micromixer before entering another microtube reactor to complete the reaction. uniba.it This precise temporal and thermal control minimizes the decomposition of unstable intermediates and often leads to higher yields and purities. uniba.it

The table below outlines the optimized parameters from a representative flow synthesis of C3-functionalized azetidines, demonstrating the level of control achievable with microreactor technology.

| Parameter | Optimized Value | Purpose | Ref. |

| Solvent | Cyclopentyl methyl ether (CPME) | Green/Sustainable Solvent | uniba.it |

| Temperature | -50 °C | Stabilize unstable lithiated intermediate | uniba.it |

| Residence Time (Lithiation) | 82 ms (B15284909) | Precise control of reaction time to maximize yield and minimize byproducts | uniba.it |

| Residence Time (Trapping) | 10.4 s | Ensure complete reaction with electrophile | uniba.it |

| Stoichiometry (Electrophile) | 2 equivalents | Drive reaction to completion | uniba.it |

Process Optimization for Research and Pilot Scale-Up

A significant advantage of continuous flow synthesis is its inherent scalability. Scaling up production in a flow system is typically achieved by "numbering-up" (running multiple reactors in parallel) or by operating the system for longer periods, rather than by increasing the reactor volume, which can introduce heat and mass transfer issues. researchgate.net

The optimization of a flow process at the research scale provides a robust foundation for pilot and manufacturing scale-up. Key parameters that are fine-tuned include temperature, residence times, reagent stoichiometry, and concentration. uniba.itacs.org For the synthesis of C3-functionalized azetidines, it was found that using 1.5 equivalents of the lithiating agent and 2 equivalents of the electrophile at -50 °C with a lithiation residence time of 82 ms gave optimal results. uniba.it

The scalability of this process was demonstrated by calculating the productivity for a model reaction. Under optimized conditions, the process was complete in under 12 seconds, producing the desired product at a rate that could furnish 380 mg in 5 minutes, corresponding to an estimated productivity of 4.56 g/h from a small-scale lab setup. uniba.it Furthermore, related synthetic methods for other azetidines have been successfully demonstrated on a gram scale with minimal deviation from the optimized small-scale conditions, indicating the robustness of such processes for scale-up. acs.org Patents for the synthesis of related compounds like 3-hydroxyazetidine hydrochloride often specify that the developed methods are suitable for large-scale industrial production, highlighting the successful transition of such chemistry from the lab to pilot scale. wipo.intgoogle.comgoogle.com

Chemical Reactivity and Transformation Studies of 3 Pyridin 4 Yl Azetidin 3 Ol

Reactions at the Azetidin-3-ol (B1332694) Hydroxyl Group

Based on the available scientific literature, there is no specific information regarding esterification, etherification, oxidation, reduction, O-alkylation, or O-acylation reactions of the hydroxyl group of 3-(Pyridin-4-yl)azetidin-3-ol.

No published studies detailing the esterification or etherification of this compound could be identified.

There is no available research on the oxidation or reduction of the hydroxyl group in this compound.

Specific examples or methodologies for the O-alkylation and O-acylation of this compound are not described in the current chemical literature.

Reactivity of the Azetidine (B1206935) Ring System

Detailed studies on the reactivity of the azetidine ring within this compound, including ring expansion, contraction, and N-functionalization, have not been reported.

There is a lack of published data on ring expansion or contraction reactions involving this compound.

While N-functionalization is a common strategy for modifying azetidine-containing molecules, specific protocols and outcomes for the N-alkylation or N-acylation of this compound are not available in the scientific literature.

Ring Opening Reactions and Mechanistic Investigations

The reactivity of azetidines is largely governed by their considerable ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain facilitates ring-opening reactions that are otherwise energetically unfavorable in larger, more stable ring systems. For 3-hydroxyazetidines like this compound, ring-opening can be initiated under various conditions, often involving the activation of the azetidine nitrogen or the hydroxyl group.

Mechanistic investigations suggest that these reactions can proceed through several pathways. Acid-catalyzed ring opening, for instance, involves the protonation of the azetidine nitrogen, which enhances the ring's susceptibility to nucleophilic attack. This leads to the cleavage of one of the C-N bonds. Research on analogous 3-arylazetidinols has shown that upon the addition of electron-deficient ketones or boronic acids, the strained four-membered ring readily opens. nih.gov A plausible mechanism involves the formation of a hemiketal intermediate which then protonates the azetidine, facilitating a nucleophilic attack that cleaves the ring. nih.gov

The regioselectivity of the ring-opening is a critical aspect. In intramolecular aminolysis of epoxy amines to form azetidines, Lewis acid catalysts like Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) have been shown to control selectivity, favoring the formation of the azetidine ring over the pyrrolidine ring by promoting C3-selective aminolysis. frontiersin.org This highlights the potential for catalyst-controlled regioselectivity in the reverse reaction—the ring-opening of substituted azetidines.

Transition metals can also catalyze the ring-opening of aziridines, a related strained heterocycle, and similar principles can be applied to azetidines. mdpi.com These reactions often proceed via oxidative addition of the metal into a C-N bond, forming a metallacyclic intermediate that can undergo further reactions. mdpi.com

| Reagent/Catalyst | Proposed Mechanism | Potential Product Type | Reference Principle |

|---|---|---|---|

| Strong Acid (e.g., HCl) + Nucleophile (e.g., H₂O) | Acid-catalyzed nucleophilic attack | Amino diol | nih.gov |

| Electron-deficient ketone (e.g., ethyl trifluoropyruvate) | Hemiketal-mediated protonation and cleavage | Substituted aminodioxolane | nih.gov |

| Transition Metal Catalyst (e.g., Rhodium, Palladium) | Oxidative addition and cleavage | Functionalized aminoalkene or related structures | mdpi.com |

Transformations Involving the Pyridin-4-yl Moiety

The pyridine (B92270) ring is an electron-deficient heterocycle, which significantly influences its reactivity compared to benzene. wikipedia.orgyoutube.com This property allows for a range of transformations specifically targeting the pyridin-4-yl moiety of the parent compound.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com Electrophilic substitution reactions, such as nitration or halogenation, typically require harsh conditions (e.g., high temperatures) and proceed with low yields. youtube.commasterorganicchemistry.com When substitution does occur, it is directed primarily to the 3- and 5-positions (meta to the nitrogen), as the intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized. youtube.com For this compound, EAS would be expected to occur at the C-3 or C-5 position of the pyridine ring.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). youtube.comyoutube.com This reaction requires the presence of a good leaving group (e.g., a halide) at one of these positions. The reaction proceeds through a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. libretexts.org If a derivative of this compound bearing a leaving group at the C-2 or C-6 position were synthesized, it would be an excellent substrate for NAS with various nucleophiles like amines, alkoxides, or thiolates. youtube.comyoutube.com

The lone pair of electrons on the pyridine nitrogen atom makes it a site for various functionalization reactions.

N-Oxidation: The nitrogen can be oxidized using reagents like hydrogen peroxide or m-CPBA to form the corresponding pyridine N-oxide. This transformation is significant as it alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack and changing the directing effects for substitution. youtube.com

N-Alkylation/N-Acylation: As a nucleophile, the pyridine nitrogen can react with alkyl halides or acyl halides to form quaternary pyridinium (B92312) salts. These salts are even more electron-deficient than the parent pyridine and show enhanced reactivity towards nucleophiles. rsc.org

Modern synthetic methods allow for the derivatization of the pyridine ring at positions not easily accessible through classical EAS or NAS. Direct C-H functionalization has emerged as a powerful tool for this purpose. researchgate.netbohrium.com These methods often employ transition metal catalysts to selectively activate and functionalize C-H bonds. For the this compound scaffold, C-H activation could potentially be directed to the C-2, C-3, C-5, or C-6 positions of the pyridine ring, enabling the introduction of a wide array of functional groups. researchgate.netnih.gov

Catalyzed Reactions and Mechanisms Involving this compound

Catalysis offers a powerful means to achieve transformations that are otherwise difficult, enabling high selectivity and efficiency. Both the azetidine and pyridine moieties of the title compound can participate in or be formed through catalyzed reactions.

Transition metal catalysis is central to modern organic synthesis, and its application to pyridine derivatives is well-established. digitellinc.com

Cross-Coupling Reactions: If a halogen atom is introduced onto the pyridine ring of this compound, this derivative can serve as a substrate in various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Kumada couplings are routinely used to form new carbon-carbon bonds by coupling halopyridines with organoboron, organotin, or organomagnesium reagents, respectively. researchgate.net Iron-catalyzed cross-couplings have also been developed for related systems. rsc.org These reactions would allow for the attachment of aryl, heteroaryl, vinyl, or alkyl groups to the pyridine ring.

C-H Activation: As mentioned previously, direct C-H activation is a highly attractive strategy that avoids the need for pre-functionalization (e.g., halogenation). researchgate.net Palladium, rhodium, and iridium catalysts are commonly employed for the C-H arylation, alkylation, or amination of pyridines. nih.govmdpi.com The regioselectivity of these reactions can often be controlled by directing groups or the inherent electronic properties of the substrate. For this compound, the azetidinyl-alcohol substituent at the C-4 position would influence the regiochemical outcome of C-H activation at the C-3 and C-5 positions.

| Reaction Name | Catalyst System (Example) | Coupling Partner | Product Type | Reference Principle |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Base | Arylboronic acid | 2-Aryl substituted pyridine | researchgate.net |

| Kumada Coupling | PdCl₂(dppf) or FeCl₃ | Grignard Reagent (R-MgBr) | 2-Alkyl/Aryl substituted pyridine | researchgate.netrsc.org |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand, Base | Amine (R₂NH) | 2-Amino substituted pyridine | digitellinc.com |

| C-H Arylation (Direct) | Pd(OAc)₂, Ligand | Arene | 3-Aryl substituted pyridine | nih.gov |

Organocatalytic Approaches and Asymmetric Induction in the Chemical Reactivity and Transformation of this compound

General principles of organocatalysis suggest potential avenues for the enantioselective functionalization of this compound. For instance, chiral organocatalysts could theoretically be employed in the kinetic resolution of the racemic alcohol or in desymmetrization reactions of suitably protected derivatives. However, to date, no specific research findings, such as detailed reaction conditions, catalyst performance, or enantiomeric excess values, have been reported for these potential transformations.

The absence of such studies indicates a promising area for future research. The development of organocatalytic methods for the asymmetric synthesis and transformation of this compound and its derivatives would be a valuable contribution to the field of medicinal and synthetic chemistry, providing access to enantiomerically pure building blocks for the development of novel therapeutic agents.

Given the lack of specific research data, no data tables or detailed research findings on the organocatalytic approaches and asymmetric induction for this compound can be presented.

Derivatization and Structural Modification of 3 Pyridin 4 Yl Azetidin 3 Ol

Synthesis of Novel Analogues Through Hydroxyl Functionalization

The tertiary alcohol of 3-(Pyridin-4-yl)azetidin-3-ol is a prime site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties and biological activity.

Probing Structure-Reactivity Relationships via Ester and Ether Formation

The conversion of the hydroxyl group into esters and ethers is a common strategy to alter a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Esterification: The formation of esters from this compound can be achieved through reaction with various carboxylic acids, acid chlorides, or anhydrides. The reactivity of the tertiary alcohol is influenced by steric hindrance around the hydroxyl group. The choice of coupling agents and reaction conditions is crucial for achieving good yields. For instance, the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or stronger acylating agents such as acid chlorides in the presence of a non-nucleophilic base can facilitate the reaction. The electronic properties of the acylating agent also play a role; electron-withdrawing groups on the acyl chain can enhance the electrophilicity of the carbonyl carbon, promoting the reaction.

| Reagent | Conditions | Product | Notes |

| Acetic Anhydride | Pyridine (B92270), room temperature | 3-(Pyridin-4-yl)azetidin-3-yl acetate (B1210297) | A standard method for acetylation of alcohols. medcraveonline.com |

| Benzoyl Chloride | Triethylamine, CH2Cl2 | 3-(Pyridin-4-yl)azetidin-3-yl benzoate | Acylation with an aromatic acid chloride. |

| Phenylacetic Acid | TiCl4, Hexane | 3-(Pyridin-4-yl)azetidin-3-yl phenylacetate | Titanium tetrachloride can be used to promote esterification. mdpi.com |

Etherification: The synthesis of ethers from this compound can be accomplished via Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide. The basicity of the deprotonating agent and the nature of the alkyl halide are key factors. Stronger bases like sodium hydride are often required for the deprotonation of tertiary alcohols. Alternatively, copper-catalyzed Chan-Lam coupling with arylboronic acids can be employed to form aryl ethers. mdpi.com The structure-reactivity relationship in ether formation is also governed by steric factors and the electrophilicity of the alkylating or arylating agent.

| Reagent | Conditions | Product | Notes |

| Sodium Hydride, then Methyl Iodide | THF | 3-methoxy-3-(pyridin-4-yl)azetidine | A classic Williamson ether synthesis approach. |

| Phenylboronic Acid | Cu(OAc)2, Et3N, CH2Cl2 | 3-phenoxy-3-(pyridin-4-yl)azetidine | Chan-Lam coupling for the formation of an aryl ether. mdpi.com |

Conjugation Strategies for Chemical Probe Development

The hydroxyl group serves as a convenient handle for conjugating this compound to various reporter molecules, such as fluorescent dyes or biotin (B1667282), to create chemical probes. These probes are valuable tools for studying the compound's mechanism of action, cellular distribution, and target engagement.

Conjugation can be achieved by first converting the hydroxyl group into a more reactive functional group, such as a carboxylic acid ester with a terminal functional group (e.g., an amine or an alkyne) for subsequent coupling reactions. For example, esterification with a linker containing a terminal azide (B81097) or alkyne would allow for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a reporter molecule.

Alternatively, direct coupling of the hydroxyl group with a reporter molecule containing a suitable functional group can be performed. For instance, a fluorescent dye with a carboxylic acid group can be esterified with the hydroxyl group of this compound. Similarly, biotin can be attached via an ester linkage. nih.govnih.gov

Modification of the Azetidine (B1206935) Nitrogen

The secondary amine in the azetidine ring is another key site for structural modification, allowing for the introduction of a variety of substituents that can influence the compound's basicity, polarity, and biological interactions.

Formation of N-Substituted Derivatives

N-substitution of the azetidine ring can be readily achieved through various methods, including reductive amination, nucleophilic substitution, and transition metal-catalyzed cross-coupling reactions.

N-Alkylation: Reaction with alkyl halides in the presence of a base is a straightforward method for introducing alkyl groups onto the azetidine nitrogen. The reactivity follows the general trend for alkyl halides (I > Br > Cl).

N-Arylation: The introduction of aryl groups can be accomplished through Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction with aryl halides or triflates. This method allows for the synthesis of a wide range of N-aryl derivatives.

| Reagent | Conditions | Product | Notes |

| Benzyl Bromide | K2CO3, Acetonitrile (B52724) | 1-Benzyl-3-(pyridin-4-yl)azetidin-3-ol | Standard N-alkylation. |

| 4-Fluorobenzaldehyde, NaBH(OAc)3 | Dichloroethane | 1-(4-Fluorobenzyl)-3-(pyridin-4-yl)azetidin-3-ol | Reductive amination. |

| Phenylboronic Acid | Cu(OAc)2, Pyridine | 1-Phenyl-3-(pyridin-4-yl)azetidin-3-ol | Chan-Evans-Lam N-arylation. |

Investigation of N-Oxides and Quaternary Salts

Further modification of the azetidine nitrogen can lead to the formation of N-oxides and quaternary ammonium (B1175870) salts, which can significantly alter the compound's properties.

N-Oxides: Oxidation of the azetidine nitrogen to an N-oxide can be achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide introduces a polar N-O bond, which can affect the molecule's solubility and ability to form hydrogen bonds.

Quaternary Salts: The azetidine nitrogen can be quaternized by reaction with an excess of an alkylating agent, such as an alkyl halide. This results in the formation of a permanently positively charged azetidinium salt. Quaternization can enhance the compound's water solubility and may introduce new biological activities.

Elaboration of the Pyridine Ring System

The pyridine ring of this compound is an electron-deficient aromatic system that can undergo various modifications, primarily through electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution. Reactions such as nitration, sulfonation, and halogenation typically require harsh conditions and proceed with substitution at the 3- and 5-positions. chemrxiv.org

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions. The presence of a good leaving group, such as a halogen, at these positions facilitates substitution by various nucleophiles.

Halogenation and Cross-Coupling Reactions: Halogenation of the pyridine ring, for instance at the 2- or 3-position, provides a versatile handle for further elaboration through transition metal-catalyzed cross-coupling reactions. chemrxiv.orgnih.gov For example, a bromo-substituted derivative can undergo Suzuki-Miyaura coupling with boronic acids to introduce new aryl or heteroaryl groups. nih.govrsc.org This approach allows for the synthesis of a diverse library of analogues with modified steric and electronic properties.

| Reaction Type | Reagents and Conditions | Product |

| Bromination | N-Bromosuccinimide, H2SO4 | 2-Bromo-3-(pyridin-4-yl)azetidin-3-ol |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | 2-Phenyl-3-(pyridin-4-yl)azetidin-3-ol |

Organometallic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the pyridine ring, typically at the 2-position. Subsequent oxidation can lead to the formation of substituted pyridine derivatives. nih.gov

Lack of Specific Research Data Hinders Detailed Analysis of this compound

Despite a comprehensive search of available scientific literature, detailed research findings on the specific derivatization, structural modification, and chiral properties of the chemical compound this compound are not presently available. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

The inquiry sought to elaborate on several key aspects of this compound's chemistry, including the introduction of halogen, alkyl, and aryl substituents, the formation of fused heterocyclic systems, and a detailed analysis of its chiral analogues and stereoisomers, encompassing resolution techniques and asymmetric synthesis.

While general synthetic methods for azetidine derivatives, including the formation of halogenated and arylated azetidines, are documented in the broader chemical literature, specific studies detailing these modifications on the this compound scaffold could not be located. Research on the construction of fused heterocyclic systems originating from this particular compound is also not described in the surveyed databases.

Similarly, information regarding the stereochemistry of this compound is scarce. There are no specific published methods for the resolution of its enantiomers or for the asymmetric synthesis of its stereodefined derivatives. General principles of chiral separation and asymmetric synthesis for related classes of compounds exist, but their direct application to this compound has not been reported.

The absence of specific research data for this compound prevents the creation of the requested detailed research findings and data tables. Any attempt to fulfill the request would necessitate extrapolation from unrelated compounds, thereby failing to meet the standard of scientific accuracy and specificity required. Further research and publication on the chemical properties and transformations of this compound are needed to provide the information sought.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 3-(Pyridin-4-yl)azetidin-3-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton and carbon signals and to confirm the connectivity between the azetidine (B1206935) and pyridine (B92270) rings.

Based on the structure of this compound, the expected ¹H and ¹³C NMR chemical shifts can be predicted. The azetidine ring protons would appear in the aliphatic region, while the pyridine protons would be found in the downfield aromatic region. The quaternary carbon C3, bonded to both the hydroxyl group and the pyridine ring, would have a characteristic shift in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Azetidine CH₂ (C2/C4) | ~3.5 - 4.5 | ~55 - 65 | Protons are diastereotopic, likely appearing as distinct multiplets. |

| Azetidine C-OH (C3) | - | ~60 - 75 | Quaternary carbon; shift influenced by OH and pyridine substituents. |

| Azetidine NH | Broad singlet, variable | - | Chemical shift is solvent and concentration-dependent. |

| Alcohol OH | Broad singlet, variable | - | Chemical shift is solvent and concentration-dependent. |

| Pyridine CH (C2'/C6') | ~8.5 - 8.7 (doublet) | ~150 | Protons ortho to the nitrogen atom are deshielded. |

| Pyridine CH (C3'/C5') | ~7.3 - 7.5 (doublet) | ~121 | Protons meta to the nitrogen and adjacent to the azetidine substituent. |

| Pyridine C (C4') | - | ~148 | Quaternary carbon attached to the azetidine ring. |

While 1D NMR provides initial data, 2D NMR experiments are indispensable for assembling the molecular puzzle. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the geminal and vicinal protons on the azetidine ring. A key correlation would also be observed between the ortho (C2'/C6') and meta (C3'/C5') protons of the pyridine ring, confirming their adjacency. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to the carbons they are directly attached to (¹J-coupling). nih.gov This technique would definitively link the proton signals of the azetidine CH₂ groups to their corresponding carbon signals and similarly connect the pyridine proton signals to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows long-range correlations (typically 2-3 bonds) between protons and carbons. nih.gov This experiment would provide the definitive link between the two heterocyclic rings. Key correlations would be expected between the azetidine protons (at C2 and C4) and the pyridine carbons (C4' and C3'/C5'), and vice-versa, between the pyridine protons (C3'/C5') and the azetidine carbons (C3 and C2/C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. ipb.pt NOESY can provide insights into the three-dimensional structure and preferred conformation of the molecule. For instance, it could reveal spatial proximity between the azetidine ring protons and the ortho-protons of the pyridine ring.

For compounds that exist as crystalline solids, solid-state NMR (ssNMR) spectroscopy offers valuable information that is inaccessible in solution. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and the spatial arrangement of molecules within the crystal lattice. nih.gov

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments could be employed. acs.org These techniques can:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl and amine groups).

Characterize Solvates/Hydrates: The presence of solvent or water molecules within the crystal lattice can be detected.

Probe Intermolecular Interactions: ssNMR is sensitive to hydrogen bonding, which would be a key structural feature in the crystalline form of this compound. Changes in the chemical shifts of the carbons and nitrogens involved in hydrogen bonds can provide evidence of these interactions. nih.gov

Distinguish Isomers: In cases where isomeric impurities are suspected, ssNMR can differentiate between them based on subtle differences in their solid-state spectral signatures. iastate.edu

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₈H₁₀N₂O. HRMS would be used to confirm the mass of the protonated molecule, [M+H]⁺.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass |

| [M] | C₈H₁₀N₂O | 150.07931 |

| [M+H]⁺ | C₈H₁₁N₂O⁺ | 151.08659 |

| [M+Na]⁺ | C₈H₁₀N₂ONa⁺ | 173.06854 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. nih.gov The fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, several key fragmentation pathways can be predicted, which would help confirm the connectivity. nih.govmdpi.com

Loss of Water: A common fragmentation for alcohols is the neutral loss of H₂O (18 Da) from the protonated parent ion, leading to a prominent fragment ion.

Azetidine Ring Cleavage: The strained four-membered ring can undergo cleavage. A retro-synthetic [2+2] cycloreversion could lead to characteristic fragments.

Pyridine Ring Fragmentation: Cleavage of the pyridine ring, often initiated by the loss of HCN (27 Da), is a known fragmentation pathway for pyridine derivatives. acs.org

Benzylic-type Cleavage: The bond between the azetidine and pyridine rings could cleave, leading to ions corresponding to the pyridinyl moiety or the azetidinol (B8437883) ring.

Table 3: Plausible MS (B15284909)/MS Fragmentation Pathways for [C₈H₁₁N₂O]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss / Fragment | Product Ion (m/z) | Structural Interpretation |

| 151.0866 | H₂O | 133.0759 | Loss of the hydroxyl group as water. |

| 151.0866 | C₂H₄N• | 109.0447 | Cleavage of the azetidine ring. |

| 151.0866 | C₃H₅NO | 79.0573 | Cleavage at the C3-C4' bond, retaining the protonated pyridine. |

| 133.0759 | HCN | 106.0651 | Subsequent fragmentation of the pyridine ring from the dehydrated ion. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.gov These methods are complementary and probe the vibrational modes of molecular bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly useful for identifying polar functional groups. For this compound, key characteristic absorption bands would confirm the presence of the alcohol and amine groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is highly effective for identifying non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR. frontiersin.org The symmetric ring breathing modes of the pyridine ring, for instance, are often strong in the Raman spectrum but may be weak in the IR. nih.gov

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group / Moiety | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| N-H (Azetidine) | Stretching | 3300 - 3500 | Medium | Weak |

| C-H (Pyridine, aromatic) | Stretching | 3000 - 3100 | Medium | Strong |

| C-H (Azetidine, aliphatic) | Stretching | 2850 - 3000 | Medium | Medium |

| C=N (Pyridine) | Ring Stretching | 1580 - 1610 | Strong | Strong |

| C=C (Pyridine) | Ring Stretching | 1400 - 1500 | Strong | Strong |

| Pyridine Ring | Ring Breathing (symmetric) | ~1000 | Weak | Strong |

| C-O (Tertiary Alcohol) | Stretching | 1100 - 1200 | Strong | Medium |

| C-N (Azetidine) | Stretching | 1150 - 1250 | Medium | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of a crystalline compound at an atomic level. mdpi.com This technique is paramount in pharmaceutical research for establishing the absolute stereochemistry of chiral centers, defining the molecule's preferred conformation in the solid state, and understanding intermolecular interactions such as hydrogen bonding that dictate the crystal packing. mdpi.comnih.gov

For a molecule like this compound, which contains a stereocenter at the C3 position of the azetidine ring, SCXRD would provide irrefutable proof of the spatial arrangement of the hydroxyl, pyridinyl, and azetidine ring substituents. The process involves irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map, from which the positions of the atoms can be determined. mdpi.com

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂O |

| Formula Weight | 150.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.931 (2) |

| b (Å) | 10.970 (3) |

| c (Å) | 14.797 (4) |

| α (°) | 90 |

| β (°) | 98.62 (1) |

| γ (°) | 90 |

| Volume (ų) | 900.1 (5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.573 |

Chromatographic Techniques for Purity Assessment and Separation in Research Settings

Chromatography is an indispensable tool in chemical research for the separation, identification, and purification of compounds. For a polar heterocyclic compound such as this compound, liquid chromatography is particularly well-suited for purity assessment and preparative separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile polar compounds. The development of a robust HPLC method for this compound would focus on achieving a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities or starting materials.

A typical approach would employ reversed-phase (RP-HPLC) chromatography. nih.gov Due to the polar and basic nature of the pyridine and azetidine moieties, a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or ammonium formate) would be necessary to achieve good peak shape and reproducible retention. nih.govhelixchrom.com The ultraviolet (UV) absorptivity of the pyridine ring provides a convenient means of detection, typically around 254-275 nm. helixchrom.comtandfonline.com

Once developed, the analytical method must be validated to ensure it is fit for its intended purpose, following guidelines from the International Council for Harmonisation (ICH). pharmaguideline.com Validation establishes the performance characteristics of the method through a series of defined experiments. aaps.ca Key validation parameters include specificity, linearity, precision, accuracy, and sensitivity (Limits of Detection and Quantification). pharmaguideline.comresearchgate.net

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak is well-resolved from impurity peaks (Resolution > 1.5). |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 for a series of 5-6 concentrations. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for the analyte spiked into a blank matrix. |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2% for six replicate injections. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability, which are consequences of the polar hydroxyl and secondary amine functional groups that lead to strong intermolecular hydrogen bonding. gcms.cz

To make the compound suitable for GC analysis, a chemical derivatization step is required to increase its volatility. nih.gov A common and effective strategy is silylation, which involves replacing the active hydrogen atom of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. gcms.czyoutube.com This is typically achieved by reacting the compound with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). youtube.com

The resulting TMS ether derivative is significantly more volatile and thermally stable, allowing for successful elution through a GC column. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also mass spectra that are highly useful for structural confirmation. nih.gov

Computational and Theoretical Investigations of 3 Pyridin 4 Yl Azetidin 3 Ol

Reaction Mechanism Elucidation Through Computational Modeling

The synthesis of substituted azetidines can be complex, often involving strained intermediates and competing reaction pathways. Computational modeling, particularly using Density Functional Theory (DFT), is a key method for mapping out the energetic landscapes of such reactions.

Transition State Identification and Activation Barriers

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the outcome of a chemical reaction, affecting both reaction rates and product distributions. Computational models can simulate these solvent effects, providing a rationale for experimental observations. However, specific studies detailing the computational investigation of solvent effects on the reaction pathways leading to 3-(Pyridin-4-yl)azetidin-3-ol have not been reported. Such studies would typically involve implicit or explicit solvent models to calculate the free energy of reactants, transition states, and products in different solvent environments, thereby predicting the optimal conditions for synthesis.

Molecular Modeling for Scaffold Design

The this compound scaffold holds potential for the design of novel therapeutic agents due to its three-dimensional structure and the presence of both hydrogen bond donor and acceptor groups, as well as an aromatic pyridine (B92270) ring.

Molecular modeling techniques are instrumental in leveraging such scaffolds for drug design. While general molecular docking and pharmacophore modeling studies have been conducted on a wide array of pyridine-containing compounds and other heterocyclic systems, specific applications to this compound for scaffold design are not found in the current body of literature.

Ligand-protein docking simulations with model receptors could help in identifying potential biological targets for derivatives of this compound and guide the design of analogs with improved binding affinities. Similarly, pharmacophore modeling could be used to define the key chemical features of this scaffold that are essential for biological activity, enabling the virtual screening of compound libraries to identify novel hits. The absence of such dedicated computational studies for this compound highlights an area ripe for future research, which could unlock the full potential of this promising chemical entity.

Applications in Chemical Research and Beyond Excluding Therapeutic/clinical

3-(Pyridin-4-yl)azetidin-3-ol as a Versatile Synthetic Building Block

In synthetic chemistry, the value of a building block is determined by its ability to be readily incorporated into larger, more complex structures, bringing with it unique spatial and functional characteristics. This compound is notable in this regard, serving as a compact and rigid scaffold that can introduce a specific three-dimensional geometry into a target molecule. Azetidines, in general, are increasingly sought after in medicinal and chemical research as they offer a novel chemical space compared to more common five- and six-membered rings. semanticscholar.org

The pyridine (B92270) ring offers another point for modification, either through reactions on the ring itself or by utilizing its nitrogen atom's basicity and hydrogen-bonding capability. This dual functionality allows for the construction of intricate heterocyclic systems where the azetidinol-pyridine core dictates the spatial arrangement of appended chemical groups. chemicalbook.com

Table 1: Potential Synthetic Transformations for Incorporation

| Functional Group | Reaction Type | Potential Reagents | Outcome |

|---|---|---|---|

| Azetidine (B1206935) Nitrogen | N-Alkylation / N-Arylation | Alkyl halides, Aryl halides (with catalyst) | Links scaffold via nitrogen |

| Azetidine Nitrogen | Acylation / Sulfonylation | Acyl chlorides, Sulfonyl chlorides | Forms amides or sulfonamides |

| Pyridine Nitrogen | Quaternization | Alkyl halides | Forms pyridinium (B92312) salts |

| Hydroxyl Group | Etherification | Alkyl halides (under basic conditions) | Modifies the hydroxyl group |

While this compound is not a natural product itself, its structural components are found in various bioactive natural compounds. The azetidine ring, though rarer than pyrrolidines or piperidines, is a core feature of several natural products. semanticscholar.org Synthetic chemists can utilize this compound as a starting material to generate analogues of these natural products. By replacing a section of a natural product with this scaffold, researchers can systematically probe structure-activity relationships and develop novel compounds with unique properties for research purposes. The rigidity of the azetidine ring can lock a molecule into a specific conformation, which is a valuable strategy for understanding how natural products interact with their biological targets in a non-clinical research setting.

Development of Chemical Probes and Research Tools Based on the this compound Scaffold

Chemical probes are essential tools in chemical biology for exploring biological systems. The this compound structure is a suitable core for designing such probes due to its defined structure and multiple points for chemical modification. rsc.org

For a molecule to serve as a fluorescent label, it must be attachable to a target of interest and possess or be linked to a fluorophore. nih.gov The this compound scaffold can be readily converted into a fluorescent reporter tag. A common strategy involves coupling a fluorescent dye, such as a coumarin (B35378) or fluorescein (B123965) derivative, to the azetidine nitrogen. google.comlew.ro The resulting conjugate can then be used in research to label proteins or other biomolecules, allowing for their visualization in fluorescence microscopy experiments. The compact nature of the azetidine scaffold is advantageous as it minimizes potential steric hindrance when the probe binds to its target. google.com

Affinity-based probes are powerful tools for identifying the molecular targets of bioactive compounds in basic research. rsc.orgnih.gov These probes typically consist of three components: a ligand that binds to the target protein, a reactive group for covalent cross-linking (often photo-activated), and a reporter tag (like biotin) for detection and purification. nih.gov

The this compound scaffold can serve as the core ligand component. To convert it into an affinity probe, the following modifications could be made:

Attachment of a Reporter Tag: A biotin (B1667282) molecule can be attached, often via a linker, to the azetidine nitrogen.

Installation of a Cross-linking Group: A photoreactive group, such as a benzophenone (B1666685) or diazirine, could be installed on the pyridine ring or as a modification of the hydroxyl group.

When this probe is incubated with a cell lysate and exposed to UV light, it will covalently bind to interacting proteins. The biotin tag then allows for the selective isolation of these proteins for identification by mass spectrometry, revealing potential binding partners of the original scaffold for further investigation. rsc.orgnih.gov

Table 2: Components of a Hypothetical Affinity Probe

| Probe Component | Function | Potential Moiety | Attachment Site on Scaffold |

|---|---|---|---|

| Ligand Core | Provides binding specificity | This compound | N/A |

| Reporter Tag | Enables detection and isolation | Biotin | Azetidine Nitrogen |

Role in Materials Science Research (e.g., polymer monomers, supramolecular assemblies)

The functional groups within this compound make it an intriguing candidate for applications in materials science.

Polymer Monomers: Azetidines can undergo ring-opening polymerization to form polyamines. utwente.nl While unsubstituted azetidine polymerization often leads to hyperbranched structures, the substituents on this compound would influence the polymerization process and the properties of the resulting polymer. The polymerization can proceed via a cationic mechanism, creating novel polymers incorporating the pyridyl and hydroxyl functionalities at regular intervals. utwente.nl These functional groups could then be used for post-polymerization modification or to influence the material's bulk properties, such as solubility or thermal stability.

Supramolecular Assemblies: Supramolecular chemistry involves the construction of large, ordered structures through non-covalent interactions like hydrogen bonding. nih.gov The this compound molecule possesses multiple sites for such interactions:

The pyridine nitrogen is a strong hydrogen bond acceptor.

The hydroxyl group can act as both a hydrogen bond donor and acceptor.

The azetidine N-H group is a hydrogen bond donor.

This combination of functional groups allows the molecule to participate in the formation of well-defined, multi-component assemblies. For example, it could form hydrogen-bonded chains or networks, potentially with other complementary molecules, leading to the creation of crystalline materials or gels with specific, engineered properties. nih.gov

Catalysis and Supramolecular Chemistry Applications

The distinct molecular architecture of this compound, featuring both a pyridine ring and a hydroxyl-substituted, strained azetidine ring, positions it as a compound of interest for applications in catalysis and supramolecular chemistry. The pyridine moiety provides a well-established coordination site for metal ions, a characteristic that is fundamental to the design of numerous catalysts and supramolecular structures. nih.govacs.orgwikipedia.org Concurrently, the strained four-membered azetidine ring can engage in a variety of chemical transformations, and its derivatives have shown promise as ligands in catalytic systems. rsc.orgacs.orgmdpi.com

Catalysis

While specific catalytic applications of this compound have not been extensively reported, its structural components suggest significant potential. The nitrogen atom of the pyridine ring can serve as a ligand for transition metals, enabling the formation of complexes capable of catalyzing a wide range of organic reactions. Pyridine-containing ligands are, for example, crucial components of many transition metal catalysts employed in cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com

The azetidine framework can act as a scaffold for ligands, modulating the steric and electronic environment of a catalytic metal center. Furthermore, the hydroxyl group on the azetidine ring may participate directly in catalytic cycles, potentially functioning as a proton shuttle or by coordinating to a metal center. Research has highlighted the general potential of azetidines in various catalytic reactions, including Henry, Suzuki, Sonogashira, and Michael additions. rsc.org Specifically, palladium complexes incorporating azetidine-based ligands have been successfully synthesized and utilized in Suzuki-Miyaura reactions, confirming the utility of this class of heterocycles in catalysis. mdpi.com The inherent ring strain of the azetidine can also be a significant factor, providing a thermodynamic driving force in certain catalytic processes.

Supramolecular Chemistry

In the realm of supramolecular chemistry, the pyridine ring of this compound can function as a hydrogen bond acceptor or a metal-coordinating entity, thereby facilitating the self-assembly of larger, ordered structures. mdpi.com The construction of such supramolecular assemblies through non-covalent interactions is a central theme of this field, with pyridine derivatives being among the most versatile building blocks. nih.govacs.org The lone pair of electrons on the pyridine nitrogen is key to its ability to interact with hydrogen bond donors and metal ions, directing the formation of complex and functional architectures. mdpi.com

The azetidin-3-ol (B1332694) moiety of the molecule can also contribute to the formation of supramolecular structures. The hydroxyl group and the ring nitrogen atom are both capable of participating in hydrogen bonding interactions. The combination of these different interaction sites within a single molecule opens up possibilities for the design of intricate and functionally diverse supramolecular systems.

Data Tables

Table 1: Potential Catalytic Applications of Azetidine Derivatives

| Catalytic Reaction | Role of Azetidine Derivative | Reference |

| Suzuki-Miyaura Coupling | Ligand for Palladium Catalyst | mdpi.com |

| Henry Reaction | Catalyst/Ligand | rsc.org |

| Sonogashira Reaction | Catalyst/Ligand | rsc.org |

| Michael Addition | Catalyst/Ligand | rsc.org |

Table 2: Supramolecular Interactions Involving Pyridine Moieties

| Interaction Type | Role of Pyridine Moiety | Reference |

| Metal Coordination | Ligand for Metal Ions | nih.govacs.orgwikipedia.org |

| Hydrogen Bonding | Hydrogen Bond Acceptor | mdpi.com |

| Halogen Bonding | Halogen Bond Acceptor | mdpi.com |

Future Research Directions and Perspectives for 3 Pyridin 4 Yl Azetidin 3 Ol

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of 3-(pyridin-4-yl)azetidin-3-ol is a foundational research objective. Current synthetic strategies for azetidines often involve multi-step sequences that may not be optimal in terms of atom economy and sustainability. rsc.orgrsc.org Future efforts should focus on the exploration of novel and greener synthetic routes.

Key areas for exploration include:

Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. researchgate.net Investigating the photochemical reaction between a suitable pyridine-containing imine and a ketene (B1206846) equivalent could provide a novel and efficient synthesis of the 3-hydroxyazetidine core.

Catalytic C-H Activation: Recent advances in transition-metal-catalyzed C-H activation could enable the direct coupling of a pre-formed azetidin-3-ol (B1332694) with pyridine (B92270). nih.gov This approach would be highly atom-economical and could simplify the synthetic sequence significantly.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and reproducibility for the synthesis of strained ring systems like azetidines. researchgate.netacs.org Developing a flow-based synthesis for this compound could facilitate its production on a larger scale for further studies.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity and mild reaction conditions, aligning with the principles of green chemistry. ijarsct.co.in

A comparative overview of potential sustainable synthetic approaches is presented in Table 1.

Table 1: Potential Sustainable Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Challenges |

|---|---|---|

| Photochemical Cycloadditions | High efficiency, direct formation of the azetidine (B1206935) ring. researchgate.net | Control of regioselectivity and stereoselectivity, scalability. |

| Catalytic C-H Activation | High atom economy, potential for late-stage functionalization. nih.gov | Catalyst selection, directing group strategy, potential for multiple C-H activation sites on the pyridine ring. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. researchgate.netacs.org | Initial setup costs, optimization of flow conditions. |

Deepening Understanding of Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by the interplay of the strained azetidine ring and the electronic properties of the pyridine moiety. rsc.orgrsc.org A thorough understanding of its reactivity and the underlying mechanistic pathways is crucial for its effective utilization in the synthesis of more complex molecules.

Future research in this area should focus on:

Strain-Driven Reactions: The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions. rsc.org Investigating the reactivity of this compound with various nucleophiles and electrophiles under different conditions will be essential to map its chemical behavior.

Rearrangement Reactions: 3-Hydroxyazetidines are known to undergo rearrangement to form other heterocyclic systems, such as 2-oxazolines, via a Ritter-initiated cascade. acs.orgworktribe.comnih.gov Studying the propensity of this compound to undergo similar rearrangements could lead to the discovery of novel chemical transformations.